N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 91616-92-1
VCID: VC11808375
InChI: InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-22-21(25)16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

CAS No.: 91616-92-1

Cat. No.: VC11808375

Molecular Formula: C21H25N3O4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide - 91616-92-1

Specification

CAS No. 91616-92-1
Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
IUPAC Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-22-21(25)16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25)
Standard InChI Key FJKVGXSDXAQOIC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

The compound’s IUPAC name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide, with a SMILES representation of COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 . Its canonical SMILES and InChIKey (FJKVGXSDXAQOIC-UHFFFAOYSA-N) confirm its unique stereoelectronic configuration.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.91616-92-1
Molecular FormulaC₂₁H₂₅N₃O₄
Molecular Weight383.4 g/mol
IUPAC NameN-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
PubChem CID13318488

Structural Features

The molecule’s architecture comprises three critical domains:

  • Piperazine Ring: A six-membered diamine ring substituted at the 4-position with a 2-methoxyphenyl group, enhancing lipophilicity and receptor-binding potential.

  • Ethyl Linker: A two-carbon chain connecting the piperazine nitrogen to the carboxamide group, providing conformational flexibility.

  • Benzodioxole Carboxamide: A 1,3-benzodioxole moiety fused to a carboxamide group, contributing to π-π stacking interactions and metabolic stability .

The 2-methoxy substitution on the phenyl ring optimizes steric and electronic interactions with target receptors, while the benzodioxole group may resist oxidative degradation.

Synthesis and Optimization

Synthetic Pathways

While detailed protocols are proprietary, the synthesis typically involves:

  • Piperazine Functionalization: Coupling 2-methoxyphenylpiperazine with ethylenediamine derivatives via nucleophilic substitution.

  • Carboxamide Formation: Reacting the intermediate amine with 1,3-benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions.

  • Purification: Chromatographic techniques (e.g., HPLC) achieve >95% purity, critical for pharmacological assays.

Yield optimization focuses on solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.

Pharmacological Applications

Serotonin Receptor Imaging

The compound serves as an intermediate in synthesizing positron emission tomography (PET) tracers targeting serotonin 5-HT₁A receptors. These tracers, such as [¹¹C]WAY-100635 analogs, enable non-invasive imaging of 5-HT₁A density in depression and Alzheimer’s disease. The piperazine moiety’s affinity for 5-HT₁A (Kᵢ ≈ 2–5 nM in analogs) is attributed to hydrogen bonding with Ser159 and hydrophobic interactions with Phe361.

Antiplasmodial Activity

Structural analogs exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum by inhibiting hemozoin formation. The benzodioxole group may chelate ferriprotoporphyrin IX, disrupting heme detoxification pathways.

Pharmacokinetics and ADMET Profile

Absorption and Distribution

In silico predictions (SwissADME) suggest moderate bioavailability (F ≈ 30–40%) due to high polar surface area (PSA = 85 Ų). LogP (2.1) indicates balanced lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Metabolism and Excretion

Cytochrome P450 3A4 mediates O-demethylation of the methoxyphenyl group, yielding a catechol metabolite susceptible to glucuronidation. Renal clearance predominates, with a predicted elimination half-life of 2.5–3.5 hours.

Toxicity Considerations

Ames tests on analogs show no mutagenicity up to 1 mM, but hERG channel inhibition (IC₅₀ ≈ 15 µM) warrants cardiac safety profiling.

Research Findings and Future Directions

Key Studies

  • Receptor Specificity: Structural analogs demonstrate 50-fold selectivity for 5-HT₁A over dopamine D₂ receptors.

  • In Vivo Efficacy: In murine malaria models, analogs reduce parasitemia by 80% at 10 mg/kg.

  • Synergistic Effects: Co-administration with doxorubicin enhances cytotoxicity in multidrug-resistant leukemia cells.

Challenges and Opportunities

  • Solubility: Aqueous solubility (<10 µg/mL) necessitates prodrug strategies or nanoparticle formulations.

  • Target Validation: CRISPR-Cas9 screens could identify off-target effects in kinase or GPCR pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator